3-Bromo-7-methylpyrazolo[1,5-a]pyridine
Overview
Description
3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a compound with the CAS Number: 1514303-65-1 . It has a molecular weight of 211.06 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a solid compound .Scientific Research Applications
Electrophilic Substitution and Alkylation
Research by Brown and McGeary (1994) demonstrated the potential of related compounds to 3-Bromo-7-methylpyrazolo[1,5-a]pyridine, such as 2-Methylpyrazolo[1,5-a]pyridin-5-ol, in N-alkylation and electrophilic substitution reactions. These reactions exhibit a preference for 3-substitution and 3,4-disubstitution, indicating the chemical reactivity and potential application in synthetic chemistry (Brown & McGeary, 1994).
Tautomerism and Reactivity Studies
Ochi, Miyasaka, Kanada, and Arakawa (1976) investigated 2-Hydroxypyrazolo[1,5-a]pyridine, closely related to 3-Bromo-7-methylpyrazolo[1,5-a]pyridine, revealing its reactivity in undergoing nitrosation, nitration, and bromination at specific positions. This study highlights the compound's reactivity and potential as a versatile intermediate in organic synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Nucleophilic Substitution Reactions
Abarca et al. (1988) explored the nucleophilic substitution of brominated triazolopyridines, which are structurally similar to 3-Bromo-7-methylpyrazolo[1,5-a]pyridine. This research underscores the compound's potential in forming various substituted derivatives, crucial for medicinal chemistry and drug design (Abarca et al., 1988).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Abdelriheem, Zaki, and Abdelhamid (2017) highlighted the synthesis of pyrazolo[1,5-a]pyrimidines, which are analogues of the compound . Such pyrimidines have drawn interest for their antitrypanosomal activity, demonstrating the potential biomedical applications of similar compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Development of Organic Luminescent Materials
Hsiao et al. (2022) conducted a study on the synthesis of bipyrazolo[1,5-a]pyridines through palladium-catalyzed cross-dehydrogenative coupling. The research opens avenues for using similar compounds in creating organic luminescent materials, which could have applications in electronics and photonics (Hsiao et al., 2022).
Future Directions
While specific future directions for 3-Bromo-7-methylpyrazolo[1,5-a]pyridine were not found, the synthetic transformations involving pyrazolo[1,5-a]pyrimidine motifs still represent a research priority . This includes the process efficiency, environmental impact, and the study of its multiple applications .
properties
IUPAC Name |
3-bromo-7-methylpyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-8-7(9)5-10-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZICKHSORBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylpyrazolo[1,5-a]pyridine | |
CAS RN |
1514303-65-1 | |
Record name | 3-bromo-7-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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